molecular formula C7H10F3NO3 B13244298 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid

4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid

Cat. No.: B13244298
M. Wt: 213.15 g/mol
InChI Key: PBEWWSRVKBTENP-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid is an organic compound characterized by the presence of a morpholine ring substituted with a trifluoroethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid typically involves organic synthesis techniques. One common method includes the reaction of morpholine with 2,2,2-trifluoroethyl bromide under basic conditions to introduce the trifluoroethyl group. This is followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid is unique due to the presence of both the trifluoroethyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C7H10F3NO3

Molecular Weight

213.15 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid

InChI

InChI=1S/C7H10F3NO3/c8-7(9,10)4-11-1-2-14-3-5(11)6(12)13/h5H,1-4H2,(H,12,13)

InChI Key

PBEWWSRVKBTENP-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1CC(F)(F)F)C(=O)O

Origin of Product

United States

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